molecular formula C21H18O8S2 B14910140 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate)

4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate)

Cat. No.: B14910140
M. Wt: 462.5 g/mol
InChI Key: BVNAOOVYQDRXSP-UHFFFAOYSA-N
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Description

4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C21H18O8S2 and a molecular weight of 462.49 g/mol . This compound is characterized by the presence of formyl, hydroxy, and sulfonate groups attached to a phenylene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-5-hydroxy-1,3-phenylene under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds and participate in redox reactions, while the sulfonate groups can enhance the solubility and reactivity of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is unique due to its combination of formyl, hydroxy, and sulfonate groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C21H18O8S2

Molecular Weight

462.5 g/mol

IUPAC Name

[4-formyl-3-hydroxy-5-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H18O8S2/c1-14-3-7-17(8-4-14)30(24,25)28-16-11-20(23)19(13-22)21(12-16)29-31(26,27)18-9-5-15(2)6-10-18/h3-13,23H,1-2H3

InChI Key

BVNAOOVYQDRXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=O)O

Origin of Product

United States

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